Xenopsin 2TFA(51827-01-1(free base)

Description

Historical Context of Xenopsin (B549565) Identification and Characterization

Xenopsin was first isolated from the skin of the African clawed frog, Xenopus laevis. researchgate.netmedchemexpress.com Initially, it was characterized as a neurotensin-like octapeptide due to its pharmacological activities, which include stimulating the contraction of the stomach fundus muscle and causing a depression in blood pressure. google.com The free base of this peptide has the chemical identifier CAS 51827-01-1. researchgate.net For research purposes, it is often synthesized and purified as a trifluoroacetic acid (TFA) salt, denoted as Xenopsin 2TFA, a common practice that enhances the stability and handling of synthetic peptides. medchemexpress.compeptide.compeptide.comnih.gov

It was later discovered that Xenopsin is not just a neuropeptide but also a type of opsin, a light-sensitive G protein-coupled receptor. This dual identity makes it a fascinating subject of study. The initial pharmacological characterization paved the way for its later investigation as a photopigment, revealing its widespread presence and functional importance in the eyes of various protostomes. nih.govnih.gov

Evolution of Opsin Classification and Xenopsin's Unique Position

The classification of animal opsins has traditionally been divided into two main categories: ciliary opsins (c-opsins) and rhabdomeric opsins (r-opsins). wikipedia.org This division is based on the type of photoreceptor cell in which they are found (ciliary or rhabdomeric) and the phototransduction cascade they initiate. elifesciences.org C-opsins are characteristic of the ciliary photoreceptors found in vertebrates, while r-opsins are typical of the rhabdomeric photoreceptors in invertebrates. elifesciences.orgelifesciences.org

However, the discovery and characterization of Xenopsin have challenged this simple dichotomy. Phylogenetic analyses consistently show that Xenopsins form a distinct clade separate from both c-opsins and r-opsins. researchgate.netresearchgate.net Gene structure analysis further supports this distinction, revealing that Xenopsins and c-opsins have highly conserved but different intron positions. elifesciences.orgresearchgate.net This evidence strongly suggests an independent evolutionary origin for Xenopsins. elifesciences.orgnih.gov

| Opsin Class | Primary Photoreceptor Type | Typical Animal Group | Key Signaling Protein |

|---|---|---|---|

| C-opsins | Ciliary | Vertebrates | Transducin (Gt) |

| R-opsins | Rhabdomeric | Invertebrates (especially Arthropods) | Gq |

| Xenopsins | Ciliary and Mixed Ciliary/Rhabdomeric | Protostomes (Molluscs, Annelids, etc.) | Gi/Go |

Significance of Xenopsin in Comparative Photoreceptor Biology Across Metazoa

The study of Xenopsin has profound implications for our understanding of the evolution and diversity of photoreceptor cells across the animal kingdom (Metazoa). One of the most significant findings is the co-expression of Xenopsin with other opsins within the same photoreceptor cell. elifesciences.org

Research has shown that in some molluscs and annelids, Xenopsin is co-expressed with r-opsin in photoreceptor cells that possess both microvilli and a cilium. elifesciences.orgelifesciences.orgnih.gov This is a groundbreaking discovery, as it was previously thought that ciliary and rhabdomeric features were largely exclusive to their respective photoreceptor cell types. For instance, in the larval eyes of the chiton Leptochiton asellus, Xenopsin and r-opsin are found in the same photoreceptor cells. elifesciences.orgscienceopen.com

This co-expression suggests a more complex and potentially plastic evolutionary history of photoreceptor cells than previously assumed. It raises the possibility that the ancestral bilaterian photoreceptor might have been a mixed-type cell, capable of utilizing different phototransduction pathways. medchemexpress.comelifesciences.org

Furthermore, Xenopsin has been identified as the primary visual pigment in the ciliary photoreceptors of some protostome larvae, where it is responsible for triggering phototactic responses. nih.govelifesciences.org This demonstrates a clear visual function for Xenopsin, expanding its role beyond that of a non-visual or extraocular photopigment. The widespread presence of Xenopsin in the eyes of many protostomes, a major branch of the animal kingdom, indicates that it is a crucial and previously underappreciated component of their visual systems. nih.govnih.gov

The discovery that an annelid, Malacoceros fuliginosus, possesses both Xenopsin and c-opsin in its genome, although they are expressed in different cells, further solidifies the distinct evolutionary origins of these opsin types. elifesciences.org Prior to this finding, Xenopsins and c-opsins appeared to be mutually exclusive in the genomes of studied animals. elifesciences.org

| Organism | Phylum | Expression Location | Co-expressed Opsin(s) | Photoreceptor Cell Type |

|---|---|---|---|---|

| Xenopus laevis | Chordata | Skin | - | - |

| Leptochiton asellus (larva) | Mollusca | Eyes | r-opsin | Mixed microvillar/ciliary |

| Malacoceros fuliginosus (larva) | Annelida | Eyes | r-opsin | Mixed microvillar/ciliary |

| Tricellaria inopinata (larva) | Bryozoa | Eyes | - | Ciliary |

| Maritigrella crozieri | Platyhelminthes | Extraocular cells | - | Ciliary |

Structure

2D Structure

Properties

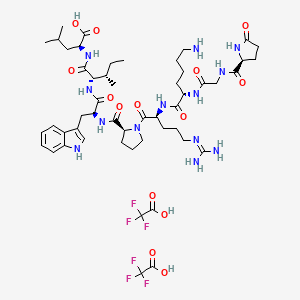

Molecular Formula |

C51H75F6N13O14 |

|---|---|

Molecular Weight |

1208.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C47H73N13O10.2C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;2*3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);2*(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;;/m0../s1 |

InChI Key |

UCLPMNPCTKAOLM-XHOQWZSJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Biology and Biochemical Characterization of Xenopsin

Xenopsin (B549565) Gene and Protein Architecture

The genetic and structural makeup of xenopsin underscores its classification as a unique opsin subgroup. nih.gov Analysis of its gene structure, including the position and phase of introns, provides compelling evidence for its distinction from c-opsins. elifesciences.orgnih.gov Xenopsin genes have a highly conserved structure characterized by two specific introns, which differ from the three conserved introns found in c-opsin genes. elifesciences.org This distinct genetic fingerprint supports the classification of xenopsin as a separate opsin clade. nih.govelifesciences.org

Transmembrane Domain Analysis

As a member of the G-protein coupled receptor (GPCR) superfamily, the xenopsin protein features a characteristic structure with seven transmembrane domains. nih.govelifesciences.org This has been confirmed through sequence analysis, which identifies the Pfam tm7_1 domain, a hallmark of these seven-transmembrane proteins. elifesciences.org This architecture allows the protein to be embedded within the cell membrane, a crucial feature for its function in phototransduction. elifesciences.org Being transmembrane proteins, opsins like xenopsin are synthesized and transported via vesicle membranes from the Golgi apparatus to the plasma membrane of photoreceptor cells. elifesciences.org

Chromophore Binding Sites: Conserved Lysine (B10760008) Residue in Transmembrane Domain VII

Essential to its light-sensing function, xenopsin possesses a binding pocket for a chromophore molecule, typically retinal. wikipedia.org The covalent attachment of this chromophore is mediated by a highly conserved lysine residue. In xenopsin, as in many other opsins, this key residue is located at position 296 (with respect to the bovine rhodopsin sequence) within the seventh transmembrane domain. elifesciences.org The presence of this Lys296 residue is a strong predictor of an opsin's ability to bind a chromophore and function as a photopigment. elifesciences.org

G-protein Activation Motifs (e.g., NxQ Tripeptide Motif)

Upon activation by light, xenopsin initiates a signaling cascade by interacting with heterotrimeric G-proteins. This interaction is facilitated by specific motifs on the intracellular loops of the opsin. Xenopsin sequences contain the NPXXY motif, which is crucial for G-protein activation. elifesciences.org Furthermore, they possess a tripeptide motif at positions 310-312 that is also critical for this function. elifesciences.org Notably, many xenopsins feature an NKQ tripeptide motif in their fourth cytoplasmic loop, a sequence also found in c-opsins where it is vital for specific binding to the Gαi/t subunit of the G-protein. elifesciences.orgnih.gov Recent functional studies have confirmed that xenopsin can activate the Go-signaling cascade, a subtype within the Gi/o family. nih.gov

| Feature | Description | Reference |

| Gene Structure | Contains two highly conserved and distinct introns. | elifesciences.org |

| Protein Domain | Possesses the Pfam tm7_1 domain, typical of seven-transmembrane proteins. | elifesciences.org |

| Chromophore Binding | A conserved Lysine (Lys296) in the 7th transmembrane domain binds the retinal chromophore. | elifesciences.org |

| G-Protein Motifs | Contains the NPXXY motif and a crucial tripeptide motif (e.g., NKQ) for G-protein coupling. | elifesciences.orgelifesciences.org |

| G-Protein Coupling | Activates the Go-signaling cascade. | nih.gov |

Biosynthesis and Post-translational Processing of Xenopsin Precursors

The synthesis and maturation of functional opsin proteins is a multi-step process involving precursor proteins and specific enzymatic pathways. This ensures the correct folding, transport, and insertion of the protein into the photoreceptor membrane.

Characterization of Xenopsin Precursor Proteins

Like other opsins, xenopsin is synthesized as a precursor protein, prepro-xenopsin, in the rough endoplasmic reticulum. nih.govwikipedia.org This precursor contains a signal peptide that directs it into the cellular secretory pathway. Following the cleavage of the signal peptide, the resulting pro-xenopsin undergoes folding and post-translational modifications, such as glycosylation, as it transits through the endoplasmic reticulum and Golgi apparatus. elifesciences.org These modifications are crucial for the stability and proper trafficking of the opsin to the ciliary or microvillar membranes of photoreceptor cells. elifesciences.orgelifesciences.org In some species, xenopsin is trafficked to and expressed in cilia, a process that may involve proteins orthologous to those used in vertebrate c-opsin trafficking, such as Arf4, rab8, and RPGR. elifesciences.org

Enzymatic Processing Pathways and Involved Proteases (e.g., Cathepsin D)

The maturation and eventual degradation of opsins are controlled by various proteases. While specific proteases for xenopsin opsin maturation are not yet fully characterized, the general mechanisms of protein processing in the cell provide a likely model. Lysosomal proteases, such as Cathepsin D, play a critical role in the general degradation of cellular proteins, including misfolded or aged membrane proteins. nih.govmdpi.com Cathepsin D is a ubiquitously distributed aspartic endo-protease found in lysosomes that breaks down proteins and can activate the precursors of some bioactive proteins. wikipedia.org In the context of photoreceptors, Cathepsin D is known to be involved in the digestion of photoreceptor outer segments by the retinal pigment epithelium. uwa.edu.au While direct evidence of Cathepsin D in the specific processing of the xenopsin opsin precursor is lacking, its established role in cellular protein turnover suggests it would be involved in the degradation and recycling of xenopsin, ensuring cellular homeostasis. nih.govmdpi.com

| Processing Step | Description | Key Molecules/Organelles |

| Synthesis | Synthesized as a prepro-protein on the rough endoplasmic reticulum (ER). | Ribosomes, Rough ER |

| Translocation & Folding | Signal peptide is cleaved, and the pro-protein enters the ER for folding and modifications. | Signal Peptidase, Chaperones, ER |

| Trafficking | Transported through the Golgi apparatus for further modifications and sorting. | Golgi Apparatus, Transport Vesicles |

| Localization | Targeted to specific photoreceptor membranes (e.g., cilia). | Arf4, Rab8, RPGR (potential) |

| Degradation | Aged or misfolded proteins are degraded, likely via the lysosomal pathway. | Lysosomes, Cathepsin D |

Structural Biology of Xenopsin and Its Interactions

The biological activity of Xenopsin, like other peptides, is intrinsically linked to its three-dimensional structure and its ability to interact with specific receptors. While direct and extensive structural studies on Xenopsin itself are limited, a wealth of information can be gleaned from research on the closely related neurotensin (B549771) and its analogs. These studies provide a robust framework for understanding the conformational properties and binding dynamics of Xenopsin.

Theoretical and Computational Modeling Approaches for Xenopsin Structure

Direct experimental determination of the three-dimensional structure of small, flexible peptides like Xenopsin in their biologically active, receptor-bound state is challenging. Therefore, theoretical and computational modeling approaches are invaluable tools for predicting its conformation and understanding the structural basis of its activity.

While specific computational studies exclusively focused on Xenopsin are not extensively documented, the principles derived from molecular modeling of neurotensin and its analogs are highly applicable. These studies often employ techniques such as molecular dynamics (MD) simulations and conformational analysis to explore the peptide's structural landscape. For instance, MD simulations can reveal the dynamic nature of the peptide in different environments, such as in aqueous solution versus a membrane-like environment, which can influence its conformational preferences. nih.gov

| Structural Feature | Description | Relevance to Xenopsin | Supporting Evidence/Inference |

|---|---|---|---|

| C-Terminal Residues | The C-terminal portion of neurotensin-like peptides is crucial for high-affinity binding and receptor activation. | The C-terminal sequence of Xenopsin is expected to be the primary determinant of its interaction with neurotensin receptors. | Inferred from extensive SAR studies on neurotensin analogs. lsu.edu |

| Conformational Flexibility | In solution, small peptides like Xenopsin exist as an ensemble of conformations. | Xenopsin likely adopts a more rigid, specific conformation upon binding to its receptor. | General principle for flexible peptides and supported by modeling of neurotensin. nih.gov |

| Hydrophobicity | The hydrophobic character of certain amino acid residues can influence membrane interaction and binding pocket insertion. | The hydrophobic residues in Xenopsin likely contribute to its binding affinity and interaction with the lipid bilayer surrounding the receptor. | Inferred from studies on other bioactive peptides. nih.gov |

Ligand-binding Dynamics and Specificity

The biological effects of Xenopsin are mediated through its interaction with neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). The binding of Xenopsin to these receptors initiates a cascade of intracellular signaling events.

Studies comparing the binding and biological activities of Xenopsin and neurotensin have revealed interesting species-specific differences in receptor recognition. For example, Xenopsin and neurotensin show similar potency in rat tissues, but Xenopsin is significantly less potent than neurotensin in guinea-pig tissues, suggesting subtle differences in the binding pockets of the neurotensin receptors between these species. nih.gov This highlights the importance of specific amino acid residues in both the ligand and the receptor for determining binding affinity and specificity.

The kinetics of the interaction between neurotensin-like peptides and their receptors have been shown to follow an "induced-fit" model. mpg.de This model proposes that the initial binding of the ligand to the receptor is followed by a conformational change in both the peptide and the receptor, leading to a stable, high-affinity complex and subsequent receptor activation.

Research has also identified mammalian counterparts to amphibian Xenopsin, with similar sequences and the ability to cross-react in radioreceptor assays for neurotensin. nih.gov This suggests a conserved mechanism of ligand-receptor interaction across different species. The interaction of Xenopsin with its receptors can also modulate the activity of other neurotransmitter systems, such as the dopaminergic system, where Xenopsin has been shown to excite nigral dopamine (B1211576) neurons. nih.gov

| Peptide | Tissue/System | Observed Effect | Relative Potency | Reference |

|---|---|---|---|---|

| Xenopsin | Rat Ileal Smooth Muscle | Contraction | Similar to Neurotensin | nih.gov |

| Neurotensin | Rat Ileal Smooth Muscle | Contraction | - | nih.gov |

| Xenopsin | Guinea-Pig Ileal Smooth Muscle | Contraction | ~10 times less potent than Neurotensin | nih.gov |

| Neurotensin | Guinea-Pig Ileal Smooth Muscle | Contraction | - | nih.gov |

| Xenopsin | Rat Nigral Dopamine Neurons | Excitatory (increased firing rate) | Slightly more potent than Neurotensin at 0.1 µM | nih.gov |

| Neurotensin | Rat Nigral Dopamine Neurons | Excitatory (increased firing rate) | - | nih.gov |

Phylogenetic and Evolutionary Analyses of Xenopsin

Opsin Gene Family Evolution and Xenopsin's Divergence

Opsins, the protein component of visual pigments, are a diverse family of G protein-coupled receptors that are fundamental to the sense of sight across the animal kingdom. They are broadly categorized into major groups, including ciliary opsins (c-opsins) and rhabdomeric opsins (r-opsins), which are typically associated with distinct types of photoreceptor cells. The discovery and subsequent analysis of xenopsin (B549565) have added a significant layer to our understanding of opsin evolution.

Phylogenetic Relationship to Ciliary Opsins and Cnidopsins

Phylogenetic analyses, which examine the evolutionary relationships between genes, consistently place xenopsins as a distinct group from c-opsins. elifesciences.org While initially, some xenopsins were classified as c-opsins due to shared sequence motifs, more thorough molecular phylogenies have established them as a separate lineage. elifesciences.org These analyses suggest that xenopsins and c-opsins diverged from a common ancestor before the emergence of bilaterian animals. elifesciences.org

The closest relatives to xenopsins appear to be the cnidopsins, a group of opsins found in cnidarians (e.g., jellyfish, corals). elifesciences.orgelifesciences.org However, the exact relationship remains a subject of ongoing research. The lack of introns in cnidopsin genes makes it difficult to use gene structure to further support their sister-group relationship with xenopsins. elifesciences.orgnih.gov

Distinction from Rhabdomeric Opsins

Xenopsins are clearly distinct from rhabdomeric opsins (r-opsins), which are characteristic of the microvillar photoreceptor cells found in many invertebrates like flies and squids. elifesciences.orgelifesciences.org While xenopsin can be co-expressed with r-opsin in the same photoreceptor cell in some species, they belong to separate evolutionary lineages. elifesciences.orgelifesciences.org This co-expression in cells that possess both microvilli and a cilium suggests a more complex and potentially "chimeric" nature of some photoreceptor cells than previously understood. elifesciences.orgnih.gov

Taxonomic Distribution and Diversification of Xenopsin

The distribution of xenopsin across the animal kingdom is both widespread within certain groups and intriguingly patterned, offering clues about its evolutionary history and functional significance.

Widespread Distribution Across Protostome Phyla

Xenopsin has been identified in a diverse array of protostome phyla, a major group of animals that includes invertebrates such as mollusks, annelids, and flatworms. nih.govnih.gov Its presence has been confirmed in:

Mollusca: Including chitons. elifesciences.orgnih.gov

Annelida: The segmented worms. elifesciences.orgnih.gov

Brachiopoda: The lamp shells. nih.govnih.gov

Rotifera: The wheel animals. nih.govnih.gov

Platyhelminthes: The flatworms. elifesciences.orgnih.govnih.gov

Chaetognatha: The arrow worms. elifesciences.orgnih.gov

Bryozoa: The moss animals. elifesciences.orgnih.gov

This broad but specific distribution within the protostomes suggests that xenopsin was an ancestral feature of this lineage and has been retained in many of its diverse members. nih.govnih.gov

Species-Specific Occurrences and Paralog Diversity

While xenopsin is widespread, its presence is not uniform, and there is evidence of species-specific occurrences and diversification through gene duplication (paralogs). For instance, within the flatworms, several species have multiple xenopsin paralogs, which are distributed across different xenopsin subgroups. elifesciences.orgnih.gov This indicates that the xenopsin gene has undergone duplication and diversification at various points during protostome evolution. nih.gov

The study of molluscan genomes has revealed that while they possess a variety of opsin types, including xenopsins, they notably lack c-opsins and cnidopsins. nih.gov The diversity of xenopsins is further highlighted by the identification of two major clades, "a" and "b", in phylogenetic analyses. nih.gov The presence of these distinct paralog groups across different species underscores the dynamic evolutionary history of xenopsin, involving both gene loss and duplication events that have shaped the visual systems of modern protostomes. elifesciences.orgnih.govnih.gov

| Phylum | Presence of Xenopsin | Notable Examples/Findings |

| Mollusca | Yes | Found in chitons, where it can be co-expressed with r-opsin. elifesciences.orgnih.govnih.gov Molluscan genomes broadly contain xenopsins but lack c-opsins. nih.gov |

| Annelida | Yes | Co-expression of xenopsin and r-opsin observed in the larval eyes of Malacoceros fuliginosus. elifesciences.orgresearchgate.net This species is the first known to possess both xenopsin and c-opsin genes. elifesciences.org |

| Brachiopoda | Yes | Expressed in the ciliary photoreceptor cells of larval eyes. elifesciences.orgnih.govnih.gov |

| Rotifera | Yes | Presence confirmed through genomic and transcriptomic surveys. nih.govnih.gov |

| Platyhelminthes (Flatworms) | Yes | Found in both ocular and extraocular photoreceptors. elifesciences.orgresearchgate.net Some species possess multiple xenopsin paralogs. elifesciences.orgnih.gov |

| Chaetognatha (Arrow Worms) | Yes | Identified in genomic and transcriptomic data. elifesciences.orgnih.gov |

| Bryozoa (Moss Animals) | Yes | Expressed in the cilia of eye photoreceptor cells and is involved in phototaxis. elifesciences.orgnih.gov |

Table 1. Taxonomic Distribution of Xenopsin in Protostome Phyla

| Opsin Type | Key Distinguishing Features | Typical Photoreceptor Association |

| Xenopsin | Distinct gene structure with two conserved introns. nih.govelifesciences.org Phylogenetically separate from c-opsins and r-opsins. elifesciences.org Found primarily in protostomes. nih.gov | Ciliary photoreceptors in some species, and co-expressed with r-opsin in mixed-morphology photoreceptors in others. elifesciences.orgelifesciences.org |

| Ciliary Opsin (c-opsin) | Conserved gene structure with three specific introns. elifesciences.org Typically associated with Gt-mediated phototransduction. nih.gov | Ciliary photoreceptors (e.g., vertebrate rods and cones). elifesciences.orgnih.gov |

| Rhabdomeric Opsin (r-opsin) | Phylogenetically distinct from c-opsins and xenopsins. elifesciences.org Associated with Gq-mediated phototransduction. | Microvillar photoreceptors (common in invertebrate eyes). elifesciences.orgelifesciences.org |

| Cnidopsin | Found in Cnidaria. elifesciences.org Phylogenetically close to xenopsins, but gene structure comparisons are limited by a lack of introns. elifesciences.orgnih.gov | Associated with cnidocytes (stinging cells) in some jellyfish. scispace.com |

Table 2. Comparative Features of Major Opsin Families

Analysis of Opsin Gene Duplication and Lineage-Specific Loss Events

The evolutionary history of opsin genes, including xenopsins, is characterized by a dynamic process of gene duplication and loss. biorxiv.orgnih.gov In lophotrochozoans, a major group of protostome animals, opsin evolution appears particularly dynamic, with multiple instances of lineage-specific duplications and losses. biorxiv.org This has resulted in a complex distribution of opsin types across different phyla. biorxiv.org

For instance, the common ancestor of lophotrochozoans is thought to have possessed at least seven distinct opsin paralog groups. researchgate.net However, subsequent evolution has led to significant reductions in this repertoire in certain lineages. biorxiv.orgnih.gov A striking example is seen in bryozoans, which have retained only xenopsins, and in platyhelminths (flatworms), which primarily possess r-opsins and retinochromes. biorxiv.orgnih.gov Interestingly, the expression of a xenopsin in the larval eyes and ciliary structures of some polycladid flatworms suggests that xenopsins were present in the common ancestor of platyhelminths but were subsequently lost in many lineages. biorxiv.orgnih.gov

The pattern of xenopsin distribution is puzzling. While phylogenetic analyses suggest they are an ancient group, they are predominantly found in lophotrochozoans, implying frequent losses throughout animal evolution. elifesciences.org The absence of xenopsins from well-studied groups like arthropods and deuterostomes is likely due to secondary loss. biorxiv.orgnih.gov This highlights that the opsin complements of modern animals are often a reduced representation of a more diverse ancestral toolkit. researchgate.netresearchgate.net

Table 1: Opsin Repertoire in Selected Lophotrochozoan Phyla

| Phylum | Xenopsin | r-opsin | c-opsin | Go-opsin | Retinochrome/RGR | Notes |

| Mollusca | Present | Present | Present/Absent | Present | Present | Opsin repertoire varies among different mollusk classes. |

| Annelida | Present/Absent | Present | Present | Present | Absent | Some annelids have lost xenopsins. |

| Platyhelminthes | Present (in some) | Present | Absent | Absent | Present | Radical reduction of opsin genes; xenopsin lost in many lineages. biorxiv.orgnih.gov |

| Brachiopoda | Present | Absent | Absent | Unknown | Unknown | Larval eyes express xenopsin. nih.gov |

| Bryozoa | Present | Absent | Absent | Absent | Absent | Only xenopsins have been retained. biorxiv.orgnih.gov |

Evolutionary Implications for Animal Photoreceptor and Eye Development

The discovery and analysis of xenopsin have profound implications for long-held theories about the evolution of photoreceptor cells and eyes in bilaterian animals.

For a long time, a fundamental concept in eye evolution was the strict dichotomy between two types of photoreceptor cells: ciliary photoreceptors, characteristic of vertebrates and expressing c-opsins, and rhabdomeric photoreceptors, typical of protostomes and expressing r-opsins. nih.govelifesciences.org These two cell types were considered to have diverged early in animal evolution and to represent distinct evolutionary lineages. researchgate.net

However, the discovery of xenopsin and its expression patterns challenges this rigid classification. elifesciences.org The unprecedented co-expression of xenopsin and rhabdomeric opsin within the same photoreceptor cell in the larval eyes of a mollusk (a chiton) was a landmark finding. elifesciences.orgnih.govscienceopen.com These cells were found to possess both microvilli, the characteristic light-gathering structures of rhabdomeric cells, and a cilium, the hallmark of ciliary cells. elifesciences.orgnih.govresearchgate.net This finding suggests that the molecular processes underlying light detection in photoreceptor cells may be more complex than previously thought. elifesciences.orgscienceopen.com The presence of xenopsin in such mixed-morphology cells suggests that the strict division between ciliary and rhabdomeric photoreceptors may not be as absolute as once believed. nih.govelifesciences.org

The existence of photoreceptor cells with both microvillar and ciliary features, expressing both r-opsin and xenopsin, points to a more intricate evolutionary history than a simple bifurcation. nih.govresearchgate.net It is hypothesized that the presence of xenopsin in eyes of varied designs could be the result of a common evolutionary origin, where this opsin was initially used in a highly adaptable photoreceptor cell type with a mixed microvillar/ciliary organization. elifesciences.orgnih.govresearchgate.net

Two main scenarios have been proposed to explain the evolution of these mixed photoreceptor cells in protostomes:

Scenario A: Ancestral cerebral eyes in bilaterians contained microvillar photoreceptor cells expressing r-opsin. Xenopsin was then independently co-opted multiple times by these microvillar cells. nih.gov

Scenario B: The ancestral r-opsin-expressing microvillar eye photoreceptors were transformed once into a mixed microvillar/ciliary cell type that co-expressed both r-opsin and xenopsin. nih.gov This co-expression, evident with different types of xenopsin, likely occurred before the diversification of xenopsins in protostomes. elifesciences.org

These hypotheses suggest that the co-expression of r-opsin and xenopsin in cells with dual morphology could be an ancient feature, providing a potential evolutionary link between ciliary and microvillar photoreceptor cells. nih.govelifesciences.org

The study of xenopsin has been instrumental in reshaping our understanding of the opsin toolkit present in the last common ancestor of bilaterian animals. researchgate.netbiorxiv.orgoup.com Previously, it was thought that this ancestor possessed a relatively small number of opsin paralogs. biorxiv.orgbiorxiv.org However, more recent and comprehensive phylogenetic analyses, incorporating a wider range of animal phyla, have led to a significant revision of this hypothesis.

It is now proposed that the last common ancestor of most bilaterian animals (Nephrozoa) possessed a much larger and more diverse repertoire of at least nine opsin paralogs. researchgate.netresearchgate.netoup.com In addition to the well-established c-opsin, r-opsin, and Go-opsin groups, this ancestral toolkit is thought to have included xenopsins, among others. oup.com

The grouping of lophotrochozoan and cnidarian xenopsins in phylogenetic trees suggests that xenopsins were present in the common ancestor of both bilaterians and cnidarians (eumetazoans). biorxiv.orgoup.com This implies that the origins of opsin diversity are much more ancient than previously recognized. researchgate.netresearchgate.netoup.com The subsequent evolutionary history of opsins is marked by numerous gene duplications and, crucially, frequent lineage-specific losses. researchgate.netoup.comresearchgate.net This means that the opsin complement found in any given modern animal lineage is the result of a complex history of gene retention and loss from a more diverse ancestral set. researchgate.netresearchgate.netoup.com

Table 2: Proposed Ancestral Bilaterian Opsin Paralogs

| Opsin Group | Proposed Presence in Bilaterian Ancestor |

| c-opsins | Yes |

| r-opsins | Yes |

| Go-opsins | Yes |

| Xenopsins | Yes oup.com |

| Neuropsins | Yes |

| Peropsin/RGR/Retinochrome | Yes |

| Bathyopsins | Yes oup.com |

| Chaopsins | Yes biorxiv.org |

| Non-canonical r-opsins | Yes |

Cellular and Subcellular Localization of Xenopsin

Expression Patterns in Ocular Photoreceptor Cells

Xenopsin (B549565) is frequently found in the eyes of various protostome invertebrates, where it is localized within specialized light-sensing cells.

Xenopsin has been clearly identified within ciliary photoreceptor cells, which are characterized by the presence of cilia—hair-like organelles that house the phototransduction machinery. In the larval stage of the flatworm Maritigrella crozieri, Xenopsin protein is expressed in the ciliary cells of the epidermal and one of the two cerebral eyes. elifesciences.orgnih.gov Similarly, in the larval eyes of the brachiopod Terebratalia transversa and the bryozoan Tricellaria inopinata, Xenopsin is expressed in purely ciliary photoreceptor cells. nih.govelifesciences.orgelifesciences.orgnih.gov In Tricellaria inopinata, there is unambiguous evidence that Xenopsin enters the cilia of the eye photoreceptor cells. elifesciences.orgnih.gov This localization within the ciliary membrane is crucial for its function in phototransduction. elifesciences.org

A remarkable finding is the co-expression of Xenopsin with rhabdomeric opsins (r-opsins) in photoreceptor cells that possess both microvilli and cilia. nih.govelifesciences.orgelifesciences.orgnih.govelifesciences.orgscienceopen.comresearchgate.netnih.gov This has been documented in the larval eyes of the chiton Leptochiton asellus and the annelid Malacoceros fuliginosus. nih.govelifesciences.orgnih.govnih.govscienceopen.comresearchgate.netnih.gov In these mixed-type photoreceptors, it is hypothesized that the r-opsin is localized to the microvillar extensions (the rhabdomere), while Xenopsin is targeted to the ciliary portion of the same cell. nih.govelifesciences.org This cellular co-expression suggests a potential for complex light-sensing mechanisms within a single photoreceptor cell. nih.govscienceopen.com

The co-existence of Xenopsin and ciliary opsins (c-opsins) within the same organism appears to be rare. nih.govelifesciences.orgscienceopen.com However, the annelid Malacoceros fuliginosus is the first known organism to possess both Xenopsin and a c-opsin, demonstrating that their presence is not mutually exclusive. elifesciences.org While they exist in the same animal, evidence for their co-expression within the same photoreceptor cell is still under investigation. Phylogenetic and gene structure analyses suggest that xenopsins and c-opsins represent two distinct opsin subgroups with independent origins. nih.govelifesciences.orgnih.govscienceopen.com

Expression Patterns in Extraocular Photoreceptor Systems

Beyond the eyes, Xenopsin plays a role in light detection in other parts of the body, highlighting its importance in non-visual photoreception.

Xenopsin is expressed in extraocular photoreceptor cells in several species. In the adult flatworm Maritigrella crozieri, Xenopsin is found in abundant extraocular cells located around the brain. elifesciences.orgnih.govbiorxiv.orgnih.gov These cells are distinct from the r-opsin-expressing photoreceptors of the cerebral eyes. elifesciences.org Similarly, in the annelid Platynereis dumerilii, ciliary photoreceptor cells located deep in the brain express a ciliary opsin, and xenopsins have also been identified in this organism, suggesting a role in extraocular light sensing. elifesciences.orgwikipedia.orgscite.ai The expression of Xenopsin has also been noted in extraocular photoreceptor cells of chiton larvae, which are considered derivatives of cerebral eyes. nih.govnih.gov

A unique cellular structure associated with Xenopsin expression has been identified in the flatworm Maritigrella crozieri. elifesciences.orgnih.govbiorxiv.org The extraocular photoreceptor cells in the adult worm are characterized by the presence of a phaosome, which is a large intracellular vacuole. elifesciences.orgnih.gov These phaosomes house hundreds of cilia, dramatically increasing the surface area for photopigment placement. elifesciences.org This novel cell type, the ciliary phaosomal cell, shows strong co-localization of Xenopsin with acetylated tubulin, a marker for cilia. elifesciences.org The Xenopsin protein is distributed throughout the cytoplasm of these cells, with a pronounced concentration around the base of the cilia within the phaosome. elifesciences.org This intricate ultrastructure suggests a high sensitivity to light, potentially for detecting changes in ambient light levels rather than for image formation. elifesciences.org

Mechanisms of Xenopsin Intracellular Trafficking and Ciliary Targeting

The selective transport of opsins into specialized sensory membranes like cilia is a fundamental requirement for visual perception and relies on active, specific transport mechanisms. elifesciences.org While the precise molecular machinery governing xenopsin trafficking is still under investigation, studies have identified key proteins and potential pathways involved in its targeting to cilia.

Being transmembrane proteins, opsins are synthesized and integrated into vesicle membranes at the Golgi apparatus, from where they are trafficked to the plasma membrane. elifesciences.org To enter cilia, these proteins must be guided to the periciliary membrane at the base of the cilium and then transported across a diffusion barrier located at the transition zone. nih.gov

In the photoreceptor cells of the chiton Leptochiton asellus, which co-express xenopsin and r-opsin, researchers have found that these cells also express orthologs of several proteins known to be crucial for ciliary opsin trafficking in vertebrates. elifesciences.orgnih.gov This suggests a potentially conserved mechanism for ciliary targeting. The identified transporter proteins are detailed in the table below.

| Protein | Protein Family/Type | Known Function in Ciliary Trafficking (Vertebrates) | Implication for Xenopsin Trafficking | Reference(s) |

| Arf4 | Small GTPase | Binds the VxPx ciliary targeting signal (CTS) of rhodopsin to direct it to cilia. elifesciences.orgnih.gov | Potentially involved in xenopsin transport, though the mechanism would differ as xenopsin lacks the VxPx motif. elifesciences.org | elifesciences.orgnih.gov |

| Rab8 | Small GTPase | Part of the Arf4-Rab8-Rab11 cascade that mediates ciliary membrane trafficking. elifesciences.orgfrontiersin.org | Likely plays a role in the vesicular transport of xenopsin to the ciliary base. elifesciences.orgnih.gov | elifesciences.orgnih.gov |

| FIP3 | Rab11-family interacting protein | Component of the ciliary targeting complex. | May function in conjunction with Rab8 to facilitate xenopsin trafficking. | elifesciences.org |

| RPGR | RPGR protein | Involved in ciliary opsin trafficking in rods and cones. | Its presence suggests a role in the transport or anchoring of xenopsin within the cilium. | elifesciences.org |

A significant finding is that xenopsins lack the C-terminal VxPx motif, a well-characterized ciliary targeting signal (CTS) found in vertebrate c-opsins like rhodopsin. elifesciences.orgnih.gov This motif is directly responsible for binding to the Arf4 GTPase, initiating the transport process. nih.gov The absence of this specific signal in xenopsins implies that if Arf4 is indeed involved in their trafficking, it must occur through alternative protein-protein interactions that have yet to be identified. elifesciences.org This highlights that while the core transport machinery may share components, the specific recognition signals for cargo have diverged during evolution. The process likely involves a series of steps including polarized exocytosis to the periciliary membrane, selective entry through the ciliary diffusion barrier, and retention within the cilium, possibly through binding to structural components like the axoneme via IFT (intraflagellar transport) or BBSome complexes. nih.gov

Photoreception and Signal Transduction Mechanisms of Xenopsin

Intrinsic Light-Sensing Capabilities of Xenopsin (B549565)

Xenopsin, like other opsins, is a light-sensitive G protein-coupled receptor (GPCR) that functions as a photopigment. nih.govresearchgate.net It is expressed in the ciliary photoreceptor cells of various organisms, including flatworms and the larvae of some marine invertebrates. nih.govelifesciences.org

Photoreceptor Properties (e.g., Bistability, Spectral Sensitivity)

A key characteristic of some opsins is bistability, the ability to be photoconverted between a light-activated state and a dark state by different wavelengths of light. While some studies suggest that xenopsins are bistable opsins, further research is needed to fully understand this property across different species. researchgate.netresearchgate.net

The spectral sensitivity of xenopsin determines the wavelengths of light it can detect. Studies have shown that different xenopsins have distinct spectral sensitivities. For example, in the terrestrial slug Limax, xenopsin exhibits maximum sensitivity at approximately 475 nm, which falls within the blue light range of the visible spectrum. researchgate.netresearchgate.net In the larval bryozoan Tricellaria inopinata, xenopsin is also most sensitive to blue light, which is thought to trigger the organism's phototactic response. elifesciences.org The spectral sensitivity of opsins can be influenced by various factors, including the amino acid sequence of the protein. nih.gov

G-Protein Coupling and Downstream Signaling Cascades

Upon activation by light, xenopsin initiates an intracellular signaling cascade by coupling to specific heterotrimeric G proteins. This interaction triggers a series of events that ultimately lead to a cellular response.

Primary Coupling to Gαi Proteins

Analysis of Gαs Coupling and Promiscuous Signaling

While the primary coupling partner for xenopsin appears to be Gαi, there is evidence suggesting a degree of promiscuous signaling, including potential coupling to Gαs proteins. elifesciences.orgelifesciences.orgnih.gov Heterologous expression studies of Maritigrella crozieri xenopsin suggest it may also signal via Gαs, albeit to a lesser extent than via Gαi. elifesciences.org This promiscuity in G-protein coupling, where a single receptor can interact with multiple G-protein subtypes, can lead to more complex and diverse cellular responses. nih.govnih.gov

Role in cAMP Signaling Pathways

The coupling of xenopsin to Gαi and potentially Gαs proteins directly implicates it in the regulation of cyclic AMP (cAMP) signaling pathways. Gαi proteins are known to inhibit adenylyl cyclase, the enzyme responsible for producing cAMP, thereby decreasing intracellular cAMP levels. Conversely, Gαs proteins activate adenylyl cyclase, leading to an increase in cAMP levels.

Functional assays using the GloSensor cAMP assay have shown that light can induce changes in intracellular cAMP levels in cells transfected with xenopsin. researchgate.net For instance, in cells expressing xenopsin from the mollusk Lepidochiton asellus and the flatworm Maritigrella crozieri, light exposure after treatment with forskolin (B1673556) (an adenylyl cyclase activator) led to a decrease in cAMP levels, consistent with Gαi activation. researchgate.net This modulation of cAMP signaling is a crucial step in the phototransduction cascade initiated by xenopsin. nih.govelifesciences.orgnih.gov

Cellular and Physiological Responses Mediated by Xenopsin Activation

The activation of xenopsin and the subsequent modulation of intracellular signaling pathways lead to various cellular and physiological responses. A primary and well-documented response is phototaxis, the movement of an organism in response to a light stimulus. elifesciences.org In the larva of the bryozoan Tricellaria inopinata, xenopsin is responsible for light reception and triggers the observed phototactic behavior. elifesciences.org

The co-expression of xenopsin with other opsins, such as rhabdomeric opsin (r-opsin) in the photoreceptor cells of the annelid larva Malacoceros fuliginosus, suggests the potential for complex integration of different light signals within a single cell. elifesciences.orgelifesciences.orgnih.gov This could allow for more nuanced physiological responses to varying light conditions. The presence of xenopsin in extraocular photoreceptors in some flatworms hints at its role in non-visual light sensing, which could be involved in processes like the regulation of circadian rhythms. elifesciences.org

Phototactic Responses in Larval Stages

Xenopsin, a distinct type of opsin, plays a fundamental role in the photosensory abilities of various marine invertebrates during their larval stages, guiding their movement in response to light (phototaxis). Research shows that xenopsin is expressed in the specialized photoreceptive organs, or eyes, of larvae from different phyla. elifesciences.orgelifesciences.org In the larval stages of the chiton Acanthochitona fascicularis and the brachiopod Terebratalia transversa, xenopsin is expressed in the larval eyes. elifesciences.org Similarly, in the tiger flatworm Maritigrella crozieri, xenopsin protein is present in the epidermal eye and one of the two cerebral eyes during its larval phase. elifesciences.org This expression pattern within dedicated light-sensing structures underscores its direct involvement in detecting light, a critical function for larval navigation, such as moving towards or away from a light source to find suitable habitats or evade predators. frontiersin.orgresearchgate.net

The phototactic behavior itself is a complex process where larvae modulate their turning behavior based on the direction of light. researchgate.net While the specific contribution of xenopsin to the directionality of movement (i.e., positive or negative phototaxis) is still under investigation, its presence in larval eyes is a key piece of evidence for its role in initiating the neural signals required for these behaviors. elifesciences.orgelifesciences.org The expression of xenopsin in the eyes of diverse larvae suggests it is an ancient and important photopigment for mediating light-driven behaviors critical for survival during these early life stages. elifesciences.org

Table 1: Expression of Xenopsin in Larval Photoreceptive Structures of Different Species

| Species | Larval Stage Photoreceptive Structure | Xenopsin Expression Confirmed | Reference |

|---|---|---|---|

| Maritigrella crozieri (Tiger Flatworm) | Epidermal Eye & Cerebral Eye 1 | Yes | elifesciences.org |

| Acanthochitona fascicularis (Chiton) | Larval Eyes | Yes | elifesciences.orgelifesciences.org |

| Terebratalia transversa (Brachiopod) | Larval Eyes (Pigmented Eyespots) | Yes | elifesciences.org |

Integration of Diverse Stimuli in Polymodal Sensory Cells

A remarkable feature of xenopsin is its involvement in photoreceptor cells that have the capacity to integrate different types of signals. This is evidenced by the unprecedented co-expression of xenopsin with another type of photopigment, rhabdomeric opsin (r-opsin), within the same photoreceptor cell in the larval eyes of the mollusk Lepidochitona asellus. elifesciences.org This finding challenges the traditional view that different opsin types are segregated into distinct photoreceptor cells. The co-expression suggests that these cells can potentially integrate different wavelengths or intensities of light through two different photopigments simultaneously. elifesciences.org

Furthermore, the photoreceptor cells expressing both xenopsin and r-opsin in L. asellus are structurally complex, possessing both microvilli and cilia. elifesciences.org Typically, microvillar structures are associated with r-opsin photoreceptors (rhabdomeric), while ciliary structures are characteristic of c-opsin photoreceptors (ciliary). The presence of both structures in a single cell that also expresses two different opsin types points to a highly plastic and complex photoreceptor, a "polymodal" cell type of a mixed microvillar/ciliary organization. elifesciences.org This cellular architecture suggests an ability to process and integrate diverse sensory information, although the precise nature of the stimuli beyond light remains an area for further investigation. elifesciences.org

Table 2: Co-expression of Opsins in Polymodal Photoreceptor Cells of Lepidochitona asellus Larvae

| Opsin Type 1 | Opsin Type 2 | Cellular Structures Present | Implication | Reference |

|---|---|---|---|---|

| Xenopsin | R-opsin | Microvilli and Cilia | Potential for integration of diverse light signals within a single cell. | elifesciences.org |

Electrophysiological Responses of Xenopsin-Expressing Cells

The mechanism by which xenopsin converts light into an electrochemical signal involves a G-protein-coupled signaling cascade. When xenopsin from the tiger flatworm was expressed in cultured human embryonic kidney cells, it rendered them light-sensitive, demonstrating its function as a photopigment. elifesciences.org The downstream signaling pathway appears to involve the G-protein subunit Gαi. elifesciences.org This is supported by studies of bistable opsins like lamprey parapinopsin, which show similar prolonged suppression of cyclic AMP (cAMP) in response to light when activating Gαi. elifesciences.org This suggests that light activation of xenopsin leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP levels, which then modulates ion channel activity and alters the cell's membrane potential.

While direct electrophysiological recordings from native xenopsin-expressing cells are limited, insights can be drawn from related systems. For instance, in Xenopus laevis melanophores, which express a different opsin (melanopsin), light stimulation activates a phosphoinositide cascade involving phospholipase C, leading to an increase in intracellular calcium and cGMP. nih.gov Although xenopsin's cascade appears to differ by primarily involving cAMP suppression, the general principle of an opsin-G-protein-second-messenger pathway to alter cell physiology holds. elifesciences.orgnih.gov The activation of xenopsin ultimately translates the energy of a photon into a change in the electrical state of the cell, forming the basis of a sensory response. elifesciences.org

Table 3: Proposed Signal Transduction Cascade for Xenopsin

| Component | Proposed Role/Action | Evidence/Analogy | Reference |

|---|---|---|---|

| Xenopsin | Primary photopigment; absorbs light. | Functional expression in human kidney cells conferred light sensitivity. | elifesciences.org |

| G-protein (Gαi) | Transducer; activated by light-bound xenopsin. | Inferred from assays of Gαi activation. | elifesciences.org |

| Adenylyl Cyclase | Effector enzyme; inhibited by activated Gαi. | Inferred from cAMP suppression. | elifesciences.org |

| Cyclic AMP (cAMP) | Second messenger; levels decrease upon light stimulation. | Analogous to other bistable opsins like parapinopsin. | elifesciences.org |

| Ion Channels | Effectors; gating is modulated by cAMP levels, leading to a change in membrane potential. | General mechanism for G-protein-coupled receptor signaling. | elifesciences.org |

Methodological Approaches in Xenopsin Research

Molecular and Genetic Techniques

The study of xenopsin (B549565), a type of photopigment found in the eyes of some animals, relies on a variety of advanced molecular and genetic techniques to uncover its function and evolutionary significance. These methods allow researchers to identify xenopsin genes, study their expression patterns, and characterize the functional properties of the xenopsin protein.

RNA-sequencing and Transcriptome Analysis for Xenopsin Gene Detection

RNA-sequencing (RNA-Seq) has become a cornerstone for identifying and quantifying xenopsin gene expression. github.io This high-throughput sequencing method provides a comprehensive snapshot of the entire transcriptome—the complete set of RNA transcripts—in a given tissue or cell type at a specific moment. github.ionih.gov By analyzing the transcriptome of photoreceptor cells, researchers can detect the presence of xenopsin mRNA, providing strong evidence for its expression in these light-sensing cells. elifesciences.orgnih.gov

Transcriptome analysis is a powerful tool for understanding the molecular pathways that control various cellular processes, including development and disease. nih.gov In xenopsin research, it has been instrumental in identifying novel xenopsin genes across different species and in comparing their expression levels under various conditions. nih.govelifesciences.orgnih.gov For instance, RNA-Seq data from the larval stages of the annelid Malacoceros fuliginosus and the bryozoan Tricellaria inopinata indicated the presence of xenopsin, guiding further investigation into its role in these organisms. elifesciences.orgnih.gov Furthermore, single-cell RNA sequencing (scRNA-seq) offers an even higher resolution by enabling the analysis of gene expression in individual cells, which has been successfully applied to study photoreceptor diversity in sea urchin larvae. nih.gov

The process of RNA-Seq analysis involves several key steps. youtube.com Initially, raw sequencing reads are processed and mapped to a reference genome or assembled de novo to identify transcripts. youtube.com This is followed by quantification of transcript abundance, which can reveal the relative expression levels of different genes, including xenopsin. youtube.com

| Organism | Developmental Stage | Tissue/Cell Type | Key Finding |

|---|---|---|---|

| Malacoceros fuliginosus (Annelid) | Larva | Eyes | Presence of xenopsin transcripts detected through RNA-Seq. elifesciences.orgnih.gov |

| Tricellaria inopinata (Bryozoan) | Larva | Eyes | RNA-Seq data pointed to the presence of xenopsin. elifesciences.orgnih.gov |

| Lepidotrochus asellus (Mollusk) | Larva | Eye Photoreceptor Cells | Cellular co-expression of xenopsin and r-opsin. elifesciences.org |

| Cephalopods | Not Specified | Eyes | RNA-Seq data suggest the presence of xenopsins in eyes. elifesciences.org |

In Situ Hybridization and Immunocytochemistry for Localization Studies

To understand the specific location of xenopsin within an organism's tissues and cells, researchers utilize powerful microscopic techniques such as in situ hybridization (ISH) and immunocytochemistry (ICC). nih.gov These methods provide crucial information about where the xenopsin gene is expressed and where the xenopsin protein is localized, offering insights into its physiological role.

In situ hybridization is a technique that uses a labeled nucleic acid probe (either DNA or RNA) to bind to the complementary xenopsin mRNA sequence within a tissue section. nih.gov This allows researchers to visualize the specific cells that are actively transcribing the xenopsin gene. For example, ISH studies in the larvae of the mollusk Lepidotrochus asellus revealed that xenopsin mRNA is expressed in the photoreceptor cells of the eyes. elifesciences.org Double in-situ hybridization has even shown the co-expression of xenopsin and another opsin, r-opsin, within the same photoreceptor cells. nih.gov

Immunocytochemistry, on the other hand, uses antibodies that specifically recognize and bind to the xenopsin protein. nih.gov These antibodies are typically labeled with a fluorescent marker or an enzyme that produces a colored precipitate, allowing for the visualization of the protein's location under a microscope. ICC has been used to confirm the presence of xenopsin protein in the ciliary cells of the eyes in larval flatworms and in extraocular cells around the brain in adult flatworms. researchgate.net

Combining ISH and ICC can provide a more complete picture of gene expression, from transcription to protein localization. nih.gov These techniques have been instrumental in demonstrating the expression of xenopsin in the photoreceptor cells of various organisms, including annelids and bryozoans, and in revealing its co-localization with other key proteins involved in phototransduction. elifesciences.orgnih.gov

Biochemical and Biophysical Characterization

Following the identification and localization of xenopsin, researchers employ a range of biochemical and biophysical techniques to characterize its fundamental properties as a photopigment. These methods provide insights into how xenopsin absorbs light and initiates the visual signaling cascade.

Spectroscopic Analyses of Xenopsin Photopigments

Spectroscopic analysis is a fundamental technique used to determine the light absorption properties of photopigments. By measuring the absorption spectrum of purified recombinant xenopsin, researchers can identify the specific wavelengths of light that it is most sensitive to.

In a study on the slug Limax, recombinant xenopsin was purified and its absorption spectrum was measured. The analysis revealed that Limax xenopsin is a blue-sensitive opsin with a maximum absorption (λmax) at approximately 475 nanometers. nih.gov This finding was consistent with the spectral sensitivity estimated through other methods. nih.gov

Furthermore, spectroscopic analysis showed that upon irradiation with blue light, the Limax xenopsin photopigment converted to a more red-shifted photoproduct. nih.gov This photoconversion was reversible, with subsequent orange light irradiation causing a partial return to the original state, indicating that Limax xenopsin is a bistable photopigment. nih.gov

| Xenopsin Source Organism | Maximum Absorption (λmax) | Key Spectroscopic Finding |

|---|---|---|

| Limax (Slug) | ~475 nm | Demonstrated to be a blue-sensitive, bistable photopigment that photoconverts to a red-shifted photoproduct upon blue light irradiation. nih.gov |

Electrophysiological Recording Techniques for Cellular Responses

Electrophysiological recording techniques are pivotal in understanding the cellular responses elicited by xenopsin. These methods measure the electrical activity of cells, providing direct insight into how xenopsin modulates neuronal function. Xenopsin has been shown to increase the firing rates of dopaminergic neurons, an effect that can be quantified using these techniques. qyaobio.com

One of the primary methods is intracellular recording with sharp microelectrodes. researchgate.net This technique allows for the measurement of voltage responses from single cells, offering high-quality, long-lasting recordings that can reveal the dynamics of a cell's response to stimuli like xenopsin. researchgate.net The process involves carefully inserting a fine-tipped electrode into a target cell to record its membrane potential. researchgate.net By applying xenopsin to the extracellular environment, researchers can observe real-time changes in the cell's electrical behavior, such as depolarization or an increased frequency of action potentials.

Extracellular recording is another valuable technique, which involves placing an electrode near a neuron to detect its action potentials, or "spikes". youtube.com This method is particularly useful for studying the activity of multiple neurons simultaneously in the intact brain of a living animal. youtube.com The characteristic negative spike of an extracellular recording reflects the influx of positive ions into the neuron during an action potential, making the extracellular space more negative. youtube.com

The Xenopus oocyte expression system is also a powerful tool in this context. nih.gov Oocytes from the African clawed frog, Xenopus laevis, can be microinjected with messenger RNA (mRNA) encoding for specific receptors. nih.gov These oocytes will then express the receptors on their cell membrane. By applying xenopsin to these oocytes and recording the subsequent ion channel activity, researchers can study the function of specific receptors in a controlled environment. nih.gov This is particularly useful for characterizing the pharmacology of xenopsin's receptors.

Advanced Peptide Synthesis Strategies for Xenopsin and its Analogs

The synthesis of xenopsin and its analogs is crucial for research, enabling the production of these peptides for various experimental applications.

Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc and Boc Strategies)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering an efficient way to assemble peptides like xenopsin. The two most prominent SPPS strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org Both methods involve the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com

The Fmoc strategy is widely used due to its mild deprotection conditions. americanpeptidesociety.orgiris-biotech.de The Fmoc protecting group, which shields the N-terminus of the amino acid, is removed using a base, typically piperidine. peptide.com This allows for the next Fmoc-protected amino acid to be coupled to the growing chain. The side chains of the amino acids are protected by acid-labile groups, which are removed at the end of the synthesis in a single step using a strong acid like trifluoroacetic acid (TFA). peptide.com This orthogonality, where the N-terminal and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc strategy. iris-biotech.de

The Boc strategy , on the other hand, utilizes an acid-labile Boc group for N-terminal protection, which is removed with a mild acid like TFA. americanpeptidesociety.orgpeptide.com The side-chain protecting groups are more robust and require a very strong acid, such as hydrofluoric acid (HF), for their removal at the end of the synthesis. peptide.com While Boc chemistry can be advantageous for synthesizing certain hydrophobic or aggregation-prone peptides, the harsh final cleavage step is a significant drawback. peptide.comiris-biotech.de

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and the desired modifications. For instance, Fmoc chemistry is often preferred for preparing protected peptide fragments that can be later joined together in solution. peptide.com

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protection | Base-labile (Piperidine) | Acid-labile (TFA) |

| Side-Chain Protection | Acid-labile (TFA) | Strong acid-labile (HF) |

| Deprotection Conditions | Mild | Harsh final cleavage |

| Key Advantage | Orthogonality, mild conditions | Good for hydrophobic sequences |

Solution-Phase and Automated Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis is an alternative where reactions are carried out in a homogenous solution. This classical method can be advantageous for large-scale synthesis of short peptides but is generally more labor-intensive and time-consuming than SPPS.

Automated peptide synthesis has revolutionized the field, significantly increasing the speed and efficiency of producing peptides like xenopsin. chemspeed.comchemrxiv.org Automated synthesizers can perform the repetitive cycles of deprotection, coupling, and washing required for SPPS with high precision and minimal manual intervention. chemspeed.com These systems are compatible with both Fmoc and Boc chemistries and have enabled the rapid synthesis of numerous peptide analogs for structure-activity relationship studies. americanpeptidesociety.orgchemrxiv.org Recent advancements in automation have focused on reducing cycle times, allowing for the synthesis of even complex molecules in a single day. chemrxiv.org Some modern synthesizers are flexible, cassette-based systems that can support both the development of new synthesis protocols and the routine production of established tracers for clinical applications like PET imaging. nih.gov

Design and Application of Xenopsin-Related Peptides as Research Probes

Xenopsin and its analogs are valuable tools for studying their cognate receptors, which are part of the G protein-coupled receptor (GPCR) family. nih.gov By systematically modifying the xenopsin sequence, researchers can develop peptide probes with altered properties, such as increased stability, selectivity, or the inclusion of a label for detection.

The design of such probes often involves substituting specific amino acids. For example, replacing certain residues can enhance selectivity for a particular receptor subtype. acs.org Alanine scanning, where each amino acid is systematically replaced by alanine, is a common technique to identify key residues for receptor binding and activation. acs.org Modifications can also include the incorporation of unnatural amino acids or cyclization of the peptide to increase its resistance to degradation by proteases. acs.org

These engineered peptides can be used as radiolabeled probes in binding assays or as fluorescent probes for imaging studies. For instance, a xenopsin analog can be tagged with a radioisotope like 111In or 68Ga to create a radioligand for use in receptor binding studies or for in vivo imaging techniques like SPECT or PET. nih.govresearchgate.netacs.org These radiolabeled probes allow for the visualization and quantification of receptor expression in tissues and tumors. nih.govresearchgate.netacs.org

Ligand-Receptor Interaction Studies

Understanding how xenopsin interacts with its receptors is fundamental to elucidating its biological function. Radioligand binding assays are a primary method for this purpose.

Radioligand Binding Assays (e.g., Competition, Saturation, Kinetic Studies)

Radioligand binding assays are highly sensitive and quantitative methods used to characterize the interaction between a ligand, like xenopsin, and its receptor. nih.gov These assays typically use a radiolabeled form of a ligand to measure its binding to receptors in a sample, which could be a cell membrane preparation or intact cells. nih.govresearchgate.net

Saturation binding assays are performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov In this assay, increasing concentrations of the radioligand are incubated with the receptor preparation until all binding sites are saturated. nih.govnih.gov The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the receptor's affinity for the ligand. nih.gov

Competition binding assays are used to determine the affinity of a non-radiolabeled compound (the competitor), such as xenopsin or its analogs, for the receptor. researchgate.net In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. researchgate.netnih.gov The competitor will displace the radioligand from the receptor, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. researchgate.net The IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the competitor for the receptor.

Kinetic studies measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. These parameters provide further insight into the binding interaction and can also be used to determine the Kd (Kd = koff/kon).

A variation of these techniques is the competitive-saturation binding assay , which combines elements of both saturation and competition assays. nih.gov This method can be used to measure the concentration of a non-radiolabeled drug in a tissue sample. nih.gov

Table 2: Key Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Assay Type |

|---|---|---|

| Bmax | Maximum number of binding sites (receptor density) | Saturation |

| Kd | Equilibrium dissociation constant (ligand affinity) | Saturation, Kinetic |

| IC50 | Concentration of competitor that inhibits 50% of specific binding | Competition |

| Ki | Inhibitory constant (competitor affinity) | Competition |

| kon | Association rate constant | Kinetic |

| koff | Dissociation rate constant | Kinetic |

In Vitro Assays for Protein-Protein Interactions

The investigation of xenopsin's functional role often necessitates an understanding of its interactions with other proteins, such as receptors or enzymes. In vitro assays are crucial for characterizing these interactions in a controlled environment. Techniques like surface plasmon resonance (SPR) and co-immunoprecipitation (Co-IP) are principal methods used to study the binding kinetics and affinity between xenopsin and its potential binding partners.

In a typical SPR experiment, a purified putative xenopsin receptor is immobilized on a sensor chip. A solution containing xenopsin is then flowed over the chip surface. The binding of xenopsin to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association and dissociation rate constants, providing quantitative insights into the binding affinity.

Co-immunoprecipitation is another powerful technique used to identify and confirm protein-protein interactions. In this assay, a specific antibody targeting a known protein suspected of interacting with xenopsin is used to pull that protein out of a solution. If xenopsin is bound to the target protein, it will also be pulled down and can be subsequently detected by Western blotting.

Proteomic and Immunological Techniques for Xenopsin Analysis

Mass Spectrometry for Xenopsin Peptide Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of xenopsin and its analogs. This technique provides high-resolution mass analysis, enabling the precise determination of the peptide's molecular weight and amino acid sequence. Methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), are employed for this purpose.

In a typical workflow, a sample containing xenopsin is first subjected to ionization. The resulting ions are then separated based on their mass-to-charge ratio (m/z). Through MS/MS analysis, specific peptide ions are selected and fragmented to produce a characteristic pattern of fragment ions. This fragmentation pattern provides sequence information, allowing for the unambiguous identification of xenopsin.

Table 1: Illustrative Mass Spectrometry Data for Xenopsin Characterization

| Parameter | Value | Description |

| Precursor Ion (m/z) | 933.45 | Represents the mass-to-charge ratio of the protonated xenopsin molecule [M+H]⁺. |

| Fragmentation Method | CID | Collision-Induced Dissociation is used to fragment the precursor ion. |

| Major Fragment Ions (m/z) | 817.39, 710.34, 597.26 | These represent characteristic fragments that help in sequencing the peptide. |

| Sequence Confirmation | pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu | The fragmentation pattern confirms the amino acid sequence of xenopsin. |

Note: The data in this table is illustrative and based on typical results for peptides of similar size and composition.

Radioimmunoassay and ELISA for Xenopsin-Related Peptide Detection

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are highly sensitive and specific immunological techniques used for the quantification of xenopsin and its related peptides in biological samples. These assays rely on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites.

In a competitive RIA, a known quantity of radiolabeled xenopsin is mixed with the sample containing an unknown amount of unlabeled xenopsin. This mixture is then incubated with a specific anti-xenopsin antibody. The amount of radiolabeled xenopsin bound to the antibody is inversely proportional to the concentration of unlabeled xenopsin in the sample.

ELISA follows a similar principle but uses an enzyme-linked antibody for detection. In a competitive ELISA for xenopsin, a microtiter plate is coated with a xenopsin-specific antibody. The sample containing xenopsin is then added along with a known amount of enzyme-labeled xenopsin. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is measured, and its intensity is inversely proportional to the concentration of xenopsin in the sample.

Table 2: Representative Data from a Xenopsin Competitive ELISA

| Xenopsin Concentration (ng/mL) | Absorbance at 450 nm | % Inhibition |

| 0 | 1.850 | 0% |

| 0.1 | 1.572 | 15% |

| 1 | 1.110 | 40% |

| 10 | 0.555 | 70% |

| 100 | 0.185 | 90% |

Note: This data is representative and illustrates the inverse relationship between xenopsin concentration and the colorimetric signal.

Western Blotting and Immunoprecipitation for Protein Expression Analysis

Western blotting and immunoprecipitation are fundamental techniques for analyzing the expression of specific proteins within a complex mixture, such as a cell lysate. While immunoprecipitation is used to isolate a protein of interest, Western blotting is used to detect and quantify it.

To study the expression of a protein that may be regulated by xenopsin, cells or tissues are first treated with xenopsin. The cells are then lysed, and the total protein is extracted. For immunoprecipitation, an antibody specific to the protein of interest is added to the lysate to capture the protein. The resulting protein-antibody complex is then pulled down using protein A/G-coated beads.

For Western blotting, the total protein lysate or the immunoprecipitated sample is separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme or a fluorescent molecule is then used to detect the primary antibody. The resulting signal, which appears as a band on the membrane, can be quantified to determine the relative amount of the target protein.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.